molecular formula C9H10FNOS B7356429 2-(4-Fluorophenyl)sulfanylpropanamide

2-(4-Fluorophenyl)sulfanylpropanamide

Cat. No.: B7356429
M. Wt: 199.25 g/mol
InChI Key: HVASTDPUHCUZKA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)sulfanylpropanamide is an organic compound that features a sulfanyl group attached to a propanamide backbone, with a fluorophenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)sulfanylpropanamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfide: This can be achieved by reacting 4-fluorothiophenol with an appropriate alkylating agent under basic conditions.

    Amidation: The resulting fluorophenyl sulfide is then reacted with acryloyl chloride in the presence of a base to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)sulfanylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)sulfanylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)sulfanylpropanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromophenyl)sulfanylpropanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

2-(4-Fluorophenyl)sulfanylpropanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNOS/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVASTDPUHCUZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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